molecular formula C26H22N4O2 B5187671 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide

1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B5187671
M. Wt: 422.5 g/mol
InChI Key: BXCLUDYPEIKIJQ-UHFFFAOYSA-N
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Description

1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide, also known as CEP, is a synthetic compound that belongs to the pyrazole family. It has been widely studied for its potential applications in scientific research, particularly in the fields of cancer research and neuroscience.

Scientific Research Applications

1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer research, where 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been found to have neuroprotective properties and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. Specifically, 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide in lab experiments is its high potency and specificity, which allows researchers to target specific signaling pathways and enzymes with a high degree of precision. However, one of the limitations of using 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide, including:
1. Further studies to elucidate the mechanism of action of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide and its interactions with other signaling pathways and enzymes.
2. Development of new formulations of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide that improve its solubility and bioavailability.
3. Studies to investigate the potential applications of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide in the treatment of other diseases, such as inflammatory disorders and infectious diseases.
4. Investigation of the potential synergistic effects of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide in combination with other drugs or therapies.
5. Development of new analogs of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide with improved potency and specificity.

Synthesis Methods

The synthesis of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with 2-chloroethyl cyanide in the presence of a base. The resulting product is then purified through recrystallization.

properties

IUPAC Name

1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-32-23-15-8-10-20(18-23)25-24(19-29(28-25)17-9-16-27)26(31)30(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-8,10-15,18-19H,9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCLUDYPEIKIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide

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